2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
Brand Name: Vulcanchem
CAS No.: 892757-37-8
VCID: VC11791993
InChI: InChI=1S/C24H18N2O6/c1-28-19-10-14(11-20(29-2)21(19)30-3)22-25-23(32-26-22)17-12-16-15-7-5-4-6-13(15)8-9-18(16)31-24(17)27/h4-12H,1-3H3
SMILES: COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Molecular Formula: C24H18N2O6
Molecular Weight: 430.4 g/mol

2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

CAS No.: 892757-37-8

Cat. No.: VC11791993

Molecular Formula: C24H18N2O6

Molecular Weight: 430.4 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one - 892757-37-8

Specification

CAS No. 892757-37-8
Molecular Formula C24H18N2O6
Molecular Weight 430.4 g/mol
IUPAC Name 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one
Standard InChI InChI=1S/C24H18N2O6/c1-28-19-10-14(11-20(29-2)21(19)30-3)22-25-23(32-26-22)17-12-16-15-7-5-4-6-13(15)8-9-18(16)31-24(17)27/h4-12H,1-3H3
Standard InChI Key UTMWOFHEXIQKOG-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two pharmacophoric motifs:

  • Benzo[f]chromen-3-one: A fused tricyclic system comprising two benzene rings and a pyran-2-one moiety. This scaffold is associated with photophysical properties and biological activity in natural products.

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 3,4,5-trimethoxyphenyl substituent at the 3-position of the oxadiazole enhances lipophilicity and potential interactions with hydrophobic enzyme pockets .

Key Structural Data

PropertyValueSource
CAS No.892757-37-8
Molecular FormulaC24H18N2O6\text{C}_{24}\text{H}_{18}\text{N}_{2}\text{O}_{6}
Molecular Weight430.4 g/mol
IUPAC Name2-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O

The trimethoxyphenyl group’s electron-donating methoxy substituents likely influence the compound’s electronic distribution, enhancing its binding affinity to target proteins .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one involves multi-step organic reactions:

  • Precursor Preparation:

    • Benzo[f]chromen-3-one derivative: Synthesized via cyclocondensation of 2-hydroxy-1-naphthaldehyde with acetic anhydride.

    • 3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethanamine: Formed by reacting 3,4,5-trimethoxybenzoyl chloride with aminoguanidine, followed by cyclization.

  • Coupling Reaction:
    The oxadiazole intermediate is coupled to the benzo[f]chromen-3-one core using a nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, depending on the leaving group present.

Reaction Scheme

Benzo[f]chromen-3-one+3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethanaminePd catalystTarget Compound\text{Benzo[f]chromen-3-one} + \text{3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethanamine} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

Yield optimization typically requires inert conditions (e.g., nitrogen atmosphere) and catalysts such as palladium(II) acetate.

Biological Activity and Mechanism of Action

Comparative Activity of Analogues

CompoundCancer Cell LineIC50_{50} (μM)Reference
9b (Oxadiazole-indole)A5490.010 ± 0.004
Combretastatin-A4A5490.025 ± 0.006

The trimethoxyphenyl group’s role in enhancing hydrophobic interactions with tubulin’s colchicine-binding site is well-documented .

Antimicrobial Activity

1,2,4-Oxadiazoles show broad-spectrum antimicrobial effects. For example:

  • Zone of Inhibition: 18–24 mm against S. aureus and E. coli for derivatives with p-Cl or p-NO2_2 substituents .

  • Synergy with Fluconazole: Enhanced antifungal activity against C. albicans (MIC: 2–8 μg/mL) .

Characterization and Analytical Data

Spectroscopic Analysis

  • NMR (1^1H and 13^{13}C):

    • Aromatic protons in the benzo[f]chromen-3-one core appear as doublets at δ 7.2–8.5 ppm.

    • Methoxy groups (-OCH3_3) resonate as singlets at δ 3.8–4.0 ppm.

  • Mass Spectrometry:

    • Molecular ion peak observed at m/z 430.4 (M+^+).

X-ray Crystallography

While no crystal structure of this compound is reported, related oxadiazoles exhibit planar configurations with dihedral angles <10° between aromatic rings, favoring π-π stacking interactions .

Future Directions and Applications

Pharmacokinetic Optimization

  • Prodrug Design: Masking the primary amine (if present) to enhance bioavailability.

  • Nanoparticle Delivery: Encapsulation in liposomes or polymeric nanoparticles to improve tumor targeting .

Target Identification

High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) could elucidate specific molecular targets.

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